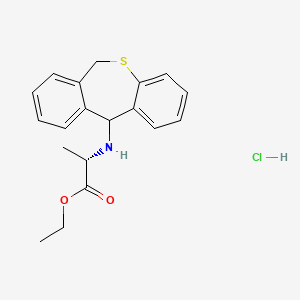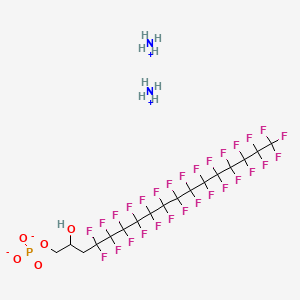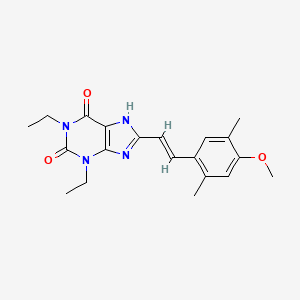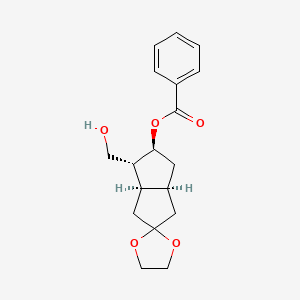
(3'alpha,4'alpha,5'beta,6'aalpha)-5'-(Benzoyloxy)hexahydrospiro(1,3-dioxolane-2,2'(1'H)-pentalene)-4'-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 306-223-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 306-223-2 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of EINECS 306-223-2 is carried out on a larger scale, often involving continuous processes to ensure efficiency and consistency. The methods used in industrial settings may differ slightly from laboratory synthesis to accommodate the scale and economic considerations.
Analyse Chemischer Reaktionen
Types of Reactions
EINECS 306-223-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields.
Common Reagents and Conditions
Common reagents used in reactions involving EINECS 306-223-2 include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions, such as temperature and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from reactions involving EINECS 306-223-2 depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
EINECS 306-223-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of EINECS 306-223-2 involves its interaction with molecular targets and pathways within biological systems. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
EINECS 306-223-2 can be compared with other compounds listed in the EINECS inventory, such as:
- EINECS 203-770-8 (amyl nitrite)
- EINECS 234-985-5 (bismuth tetroxide)
- EINECS 239-934-0 (mercurous oxide)
Uniqueness
The uniqueness of EINECS 306-223-2 lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique characteristics contribute to its distinct applications and effectiveness in various fields.
Eigenschaften
CAS-Nummer |
96648-14-5 |
|---|---|
Molekularformel |
C18H22O5 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
[(1'R,2'S,3'aS,6'aR)-1'-(hydroxymethyl)spiro[1,3-dioxolane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-yl] benzoate |
InChI |
InChI=1S/C18H22O5/c19-11-15-14-10-18(21-6-7-22-18)9-13(14)8-16(15)23-17(20)12-4-2-1-3-5-12/h1-5,13-16,19H,6-11H2/t13-,14+,15-,16-/m0/s1 |
InChI-Schlüssel |
FYOSUIUCEARTOE-FZKCQIBNSA-N |
Isomerische SMILES |
C1COC2(O1)C[C@@H]3C[C@@H]([C@H]([C@@H]3C2)CO)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1COC2(O1)CC3CC(C(C3C2)CO)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


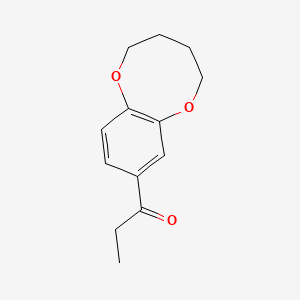

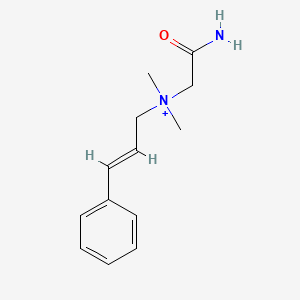
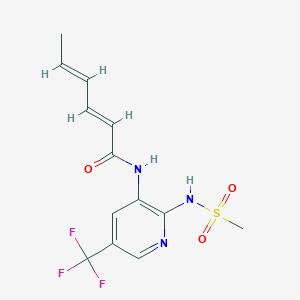
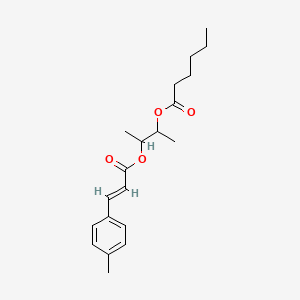

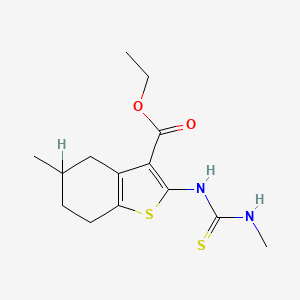

![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12725976.png)

